
1-Ethyl-3-isopropyl-5-vinyl-1H-pyrazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Ethyl-3-isopropyl-5-vinyl-1H-pyrazole is a heterocyclic compound belonging to the pyrazole family Pyrazoles are characterized by a five-membered ring structure containing two adjacent nitrogen atoms This particular compound is notable for its unique substituents, which include an ethyl group at position 1, an isopropyl group at position 3, and a vinyl group at position 5
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Ethyl-3-isopropyl-5-vinyl-1H-pyrazole typically involves the cyclization of appropriate precursors. One common method is the reaction of hydrazine derivatives with α,β-unsaturated carbonyl compounds. The reaction conditions often include the use of catalysts such as acids or bases to facilitate the cyclization process .
Industrial Production Methods: Industrial production of this compound may involve more scalable methods, such as continuous flow synthesis, which allows for better control over reaction conditions and yields. The use of automated systems and advanced catalysts can further enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions: 1-Ethyl-3-isopropyl-5-vinyl-1H-pyrazole undergoes various chemical reactions, including:
Oxidation: The vinyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The pyrazole ring can be reduced under specific conditions to form dihydropyrazoles.
Substitution: The ethyl and isopropyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like halides or amines can be used in substitution reactions.
Major Products:
Oxidation: Aldehydes, carboxylic acids.
Reduction: Dihydropyrazoles.
Substitution: Various substituted pyrazoles depending on the nucleophile used.
Scientific Research Applications
1-Ethyl-3-isopropyl-5-vinyl-1H-pyrazole has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Its derivatives are studied for potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of agrochemicals and materials science.
Mechanism of Action
The mechanism by which 1-Ethyl-3-isopropyl-5-vinyl-1H-pyrazole exerts its effects is primarily through interactions with specific molecular targets. The pyrazole ring can interact with enzymes and receptors, modulating their activity. The vinyl group may also participate in covalent bonding with target molecules, enhancing its biological activity .
Comparison with Similar Compounds
- 1-Ethyl-3-isopropyl-1H-pyrazole-5-carboxylic acid
- 3-Isopropyl-1-methyl-1H-pyrazole-5-carboxylic acid
- 1-Ethyl-3-phenyl-1H-pyrazole-5-carboxylic acid
Uniqueness: 1-Ethyl-3-isopropyl-5-vinyl-1H-pyrazole is unique due to the presence of the vinyl group, which imparts distinct reactivity and potential for further functionalization. This sets it apart from other pyrazole derivatives that may lack this functional group .
Properties
Molecular Formula |
C10H16N2 |
|---|---|
Molecular Weight |
164.25 g/mol |
IUPAC Name |
5-ethenyl-1-ethyl-3-propan-2-ylpyrazole |
InChI |
InChI=1S/C10H16N2/c1-5-9-7-10(8(3)4)11-12(9)6-2/h5,7-8H,1,6H2,2-4H3 |
InChI Key |
ZJQZWAFJTJCWLI-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=CC(=N1)C(C)C)C=C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


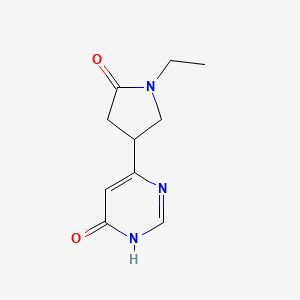
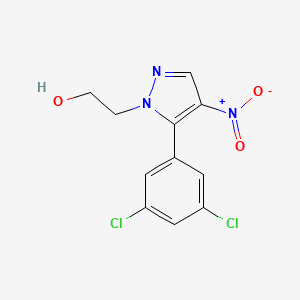
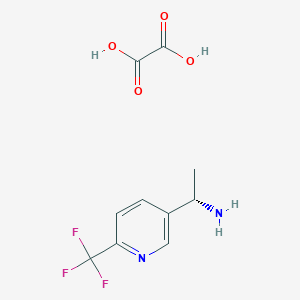
![(1R,5S)-2,4-dibromo-8-oxabicyclo[3.2.1]oct-6-en-3-one](/img/structure/B11775486.png)
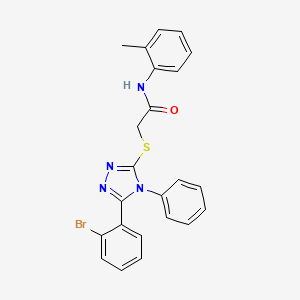
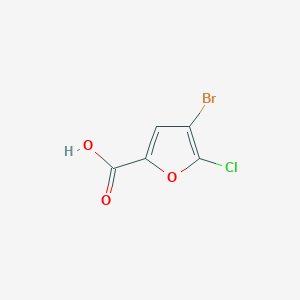
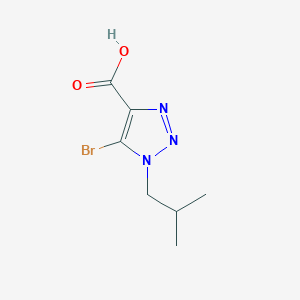

![Diethyl 4-amino-6-ethyl-3-iodo-6H-thieno[2,3-b]pyrrole-2,5-dicarboxylate](/img/structure/B11775529.png)
![7-Methyl-3-(pyrrolidin-2-yl)-4H-pyrido[2,3-e][1,2,4]thiadiazine 1,1-dioxide](/img/structure/B11775536.png)
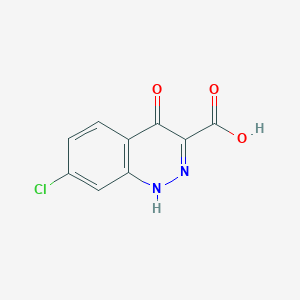
![3,6-Dichloro-N-(3,5-dimethylphenyl)benzo[b]thiophene-2-carboxamide](/img/structure/B11775549.png)


